REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](N)=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10].Cl.N([O-])=O.[Na+].[F:18][B-](F)(F)F.[H+]>O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([F:18])=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10] |f:2.3,4.5|
|
Name
|
|
Quantity
|
19.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)N)C(F)(F)F
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice-salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.[H+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring on a steam bath until a white solid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
STIRRING
|
Details
|
After stirring for a further hour at 0°
|
Type
|
FILTRATION
|
Details
|
After one hour the solid was filtered off
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
washed with water (10 ml), methanol (30 ml) and ether (30 ml)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
TEMPERATURE
|
Details
|
The dry compound was heated at 140°-180° until no more fumes
|
Type
|
DISSOLUTION
|
Details
|
The cooled residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 5% aqueous sodium hydroxide, dried Na2SO4) and the solvent
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled in vacuo (12 mmHg, oven temperature 50°-55°)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1)F)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 37.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |